
5-Bromo-2-fluoro-3-(trifluoromethyl)benzyl bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“5-Bromo-2-fluoro-3-(trifluoromethyl)benzyl bromide” is a chemical compound. However, there is limited information available about this specific compound1.
Synthesis Analysis
The synthesis of similar compounds, such as “2-Fluoro-3-(trifluoromethyl)benzyl bromide”, has been documented2. However, the specific synthesis process for “5-Bromo-2-fluoro-3-(trifluoromethyl)benzyl bromide” is not readily available in the literature.
Molecular Structure Analysis
The molecular structure of “5-Bromo-2-fluoro-3-(trifluoromethyl)benzyl bromide” is not directly available. However, similar compounds like “3,5-Bis(trifluoromethyl)benzyl bromide” have their structures available34.Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving “5-Bromo-2-fluoro-3-(trifluoromethyl)benzyl bromide”. However, similar compounds like “3-(Trifluoromethyl)benzyl bromide” have been used in the preparation of flocoumafen1.Physical And Chemical Properties Analysis
The physical and chemical properties of “5-Bromo-2-fluoro-3-(trifluoromethyl)benzyl bromide” are not directly available. However, similar compounds like “3-(Trifluoromethyl)benzyl bromide” have some properties documented, such as a density of 1.565 g/mL at 25 °C (lit.)5.Safety And Hazards
The safety and hazards of “5-Bromo-2-fluoro-3-(trifluoromethyl)benzyl bromide” are not directly available. However, similar compounds are considered hazardous by the 2012 OSHA Hazard Communication Standard6.
Future Directions
The future directions for “5-Bromo-2-fluoro-3-(trifluoromethyl)benzyl bromide” are not directly available. However, similar compounds like “5-Bromo-3-fluoro-2-(trifluoromethyl)pyridine” are used in the preparation of poly(arylene ether)s7.
properties
IUPAC Name |
5-bromo-1-(bromomethyl)-2-fluoro-3-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2F4/c9-3-4-1-5(10)2-6(7(4)11)8(12,13)14/h1-2H,3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKIHZKBZVXLUKA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CBr)F)C(F)(F)F)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2F4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.92 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-fluoro-3-(trifluoromethyl)benzyl bromide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{5-Oxaspiro[3.4]octan-6-yl}ethan-1-amine](/img/structure/B2390014.png)
![N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)-3-phenylpropanamide](/img/structure/B2390015.png)
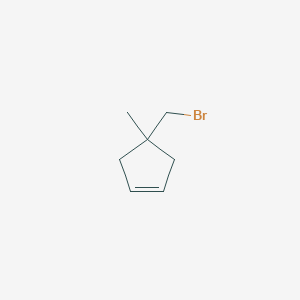
![2-amino-6-(2-(dimethylamino)ethyl)-4-(2-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2390019.png)
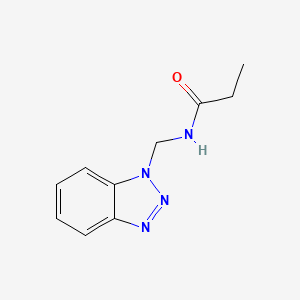
![2-(6-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2390021.png)
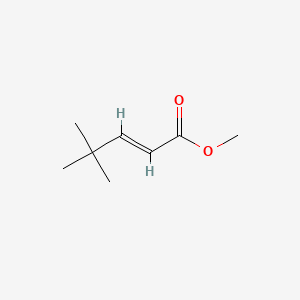
![Ethyl 2-[4-(Boc-amino)cyclohexyl]acetate](/img/structure/B2390025.png)
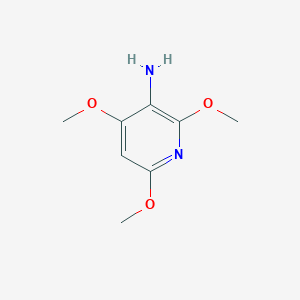
![2-Methyl-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-one](/img/structure/B2390028.png)
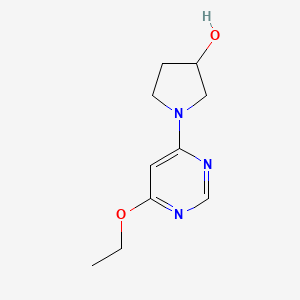
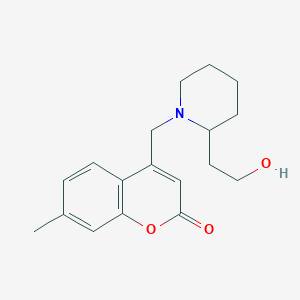
![2-Chloro-N-[[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methyl]propanamide](/img/structure/B2390032.png)
![2-hydroxy-N-isopentyl-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2390034.png)